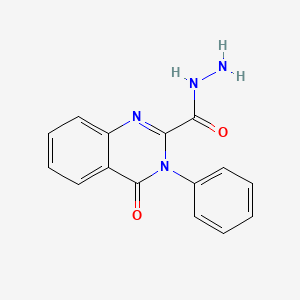
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide typically involves the reaction of anthranilic acid with hydrazine derivatives. One common method involves the condensation of anthranilic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized to enhance their biological activity and chemical stability .
科学的研究の応用
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-Quinazolinecarboxylic acid, 6-chloro-5-fluoro-3,4-dihydro-4-oxo-, ethyl ester
- 2-Cyano-3,4-dihydro-4-oxoquinazoline
- 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids
Uniqueness
What sets 2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide apart is its unique hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
特性
CAS番号 |
65004-04-8 |
|---|---|
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC名 |
4-oxo-3-phenylquinazoline-2-carbohydrazide |
InChI |
InChI=1S/C15H12N4O2/c16-18-14(20)13-17-12-9-5-4-8-11(12)15(21)19(13)10-6-2-1-3-7-10/h1-9H,16H2,(H,18,20) |
InChIキー |
IOKJPMICPDTGAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



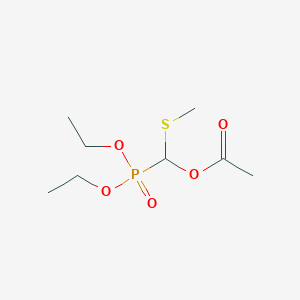
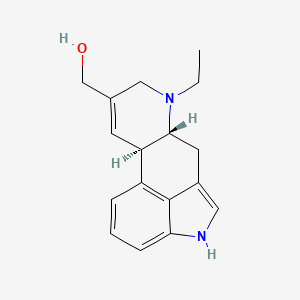
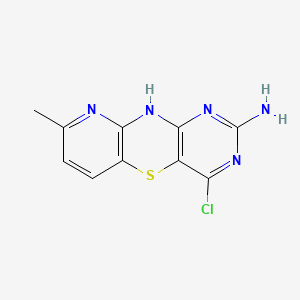
![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
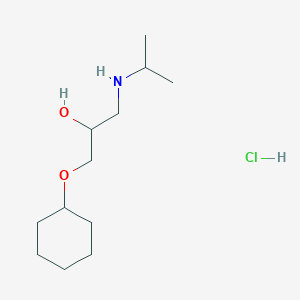
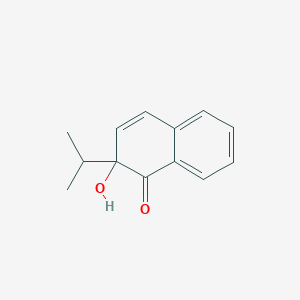
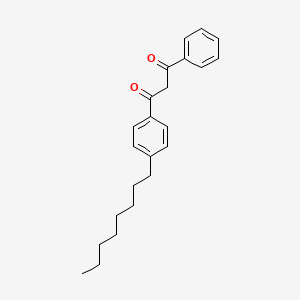
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
